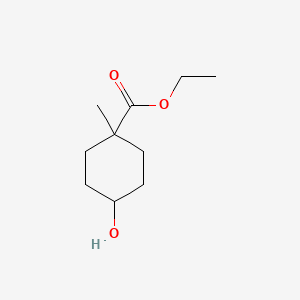

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Description

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a cyclohexane-derived ester featuring a hydroxyl group at the 4-position and a methyl group at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, which allows for modifications to enhance solubility, stability, or biological activity.

Properties

IUPAC Name |

ethyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAZOQNUZMINIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Loading : Sulfuric acid concentrations between 5–10% (v/v) are optimal, balancing reaction rate and side-product formation.

-

Temperature : Reflux conditions (78–85°C) are maintained to ensure continuous ethanol participation while avoiding dehydration of the hydroxyl group.

-

Solvent Systems : Anhydrous ethanol serves as both solvent and reactant, though toluene or ethyl acetate may be added to azeotrope water, driving the equilibrium toward ester formation.

Challenges and Mitigation

The hydroxyl group on the cyclohexane ring may undergo unintended side reactions, such as oxidation or etherification. To suppress these, inert atmospheres (N₂ or Ar) and controlled reagent addition rates are critical. Post-reaction neutralization with sodium bicarbonate followed by extraction with dichloromethane yields the crude ester, which is purified via vacuum distillation or recrystallization.

Phase Transfer Catalysis (PTC) for Enhanced Efficiency

Phase transfer catalysis offers a robust alternative for esterification under milder conditions, particularly valuable for heat-sensitive substrates. This method leverages quaternary ammonium salts (e.g., tetraethylammonium bromide) to shuttle reactants between aqueous and organic phases.

Protocol Details

-

Catalyst Selection : Tetraethylammonium bromide (10 mol%) in a biphasic system (water/toluene) accelerates the reaction at 50–60°C, reducing energy input.

-

Base Additives : Potassium carbonate (K₂CO₃) maintains a pH of 7–9, preventing acid-catalyzed side reactions.

-

Yield Improvements : PTC achieves conversions exceeding 85% within 6 hours, compared to 12–24 hours for traditional Fischer esterification.

Industrial Applicability

This method aligns with green chemistry principles by minimizing solvent waste and energy consumption. Continuous flow reactors further enhance scalability, as demonstrated in analogous ester syntheses.

Industrial-Scale Production Techniques

Large-scale synthesis demands cost-effective and sustainable approaches. Continuous flow reactors and immobilized enzyme systems are increasingly adopted for this compound production.

Continuous Flow Systems

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymer supports catalyze ester formation at 35–40°C. This method avoids acidic by-products and simplifies purification, though enzyme cost and stability remain challenges.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the discussed preparation methods:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 78–85 | 12–24 | 70–80 | 85–90 | Moderate |

| Phase Transfer Catalysis | Tetraethylammonium Br | 50–60 | 6 | 85–90 | 90–95 | High |

| Continuous Flow | H₂SO₄ | 80–90 | 0.5–1 | 90–95 | 95–98 | Very High |

| Enzymatic | Lipase B | 35–40 | 24–48 | 60–70 | 98–99 | Low |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 4-oxo-1-methylcyclohexanecarboxylate.

Reduction: 4-hydroxy-1-methylcyclohexanol.

Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-hydroxy-1-methylcyclohexanecarboxylate and analogous compounds, alongside their physicochemical properties and applications:

Detailed Analysis of Structural and Functional Differences

Hydroxy vs. Hydroxyimino Groups

The hydroxyl group in this compound provides hydrogen-bonding capability, which is critical for interactions in biological systems or crystal packing. In contrast, the hydroxyimino group in ethyl 4-(hydroxyimino)-1-phenylcyclohexanecarboxylate introduces a conjugated oxime structure, enabling chelation with metals or participation in cycloaddition reactions .

Amino vs. Hydroxy Substituents

Replacing the hydroxyl group with an amino group (as in ethyl 3-amino-4-methylcyclohexane-1-carboxylate) shifts reactivity toward nucleophilic substitutions or condensations. The amino group’s basicity also alters solubility profiles in acidic environments .

Ketone vs. Ester Functionality

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate features a ketone group, which increases electrophilicity at the carbonyl carbon compared to the ester group in the parent compound. This makes it a better candidate for nucleophilic additions or reductions to form alcohols .

Aromatic vs. Aliphatic Substituents

These groups contrast with the aliphatic methyl group in the parent compound, which primarily affects steric hindrance .

Biological Activity

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS Number: 104036-19-3) is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol, this compound is primarily investigated for its interactions with biomolecules, potential therapeutic properties, and applications in various fields including chemistry, biology, and medicine.

This compound is synthesized through the esterification of 4-hydroxy-1-methylcyclohexanecarboxylic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This method ensures high conversion rates to the ester product. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield.

The biological activity of this compound is attributed to its functional groups—specifically the hydroxyl and ester groups—which facilitate interactions with various enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. A study assessing various compounds found that certain derivatives possess significant antibacterial properties against common pathogens such as Staphylococcus aureus. The structure-activity relationship suggests that modifications in the cyclohexane ring can influence the potency of these compounds .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. While specific data on this compound is limited, related compounds in the cyclohexane family have shown varying degrees of toxicity depending on exposure levels and biological systems. For example, studies have highlighted potential developmental effects in animal models exposed to similar chemicals .

Study on Antibacterial Activity

In a comparative study on the antibacterial effects of various esters, this compound was evaluated alongside other cyclic esters. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The study emphasized the need for further research to explore its efficacy and mechanism of action in greater detail .

Application in Drug Development

This compound is being investigated as a potential precursor in drug development due to its favorable reactivity profiles. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies aimed at developing novel therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxycyclohexanecarboxylate | Lacks methyl group on cyclohexane ring | Limited antibacterial activity |

| Ethyl 4-oxo-1-methylcyclohexanecarboxylate | Contains a ketone group instead of hydroxyl group | Potentially higher reactivity |

| Mthis compound | Methyl ester group instead of ethyl | Varies based on substitutions |

This table illustrates how structural variations can influence biological activities, highlighting the significance of this compound in medicinal chemistry.

Q & A

Q. What are the common synthetic routes and critical reagents for synthesizing Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate?

Methodological Answer:

- Esterification: React 4-hydroxy-1-methylcyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄).

- Functional Group Interconversion:

- Oxidation: Use KMnO₄ (acidic/basic conditions) or CrO₃ to oxidize alcohol precursors to ketones/carboxylic acids.

- Reduction: Reduce ketones to alcohols with NaBH₄ (mild) or LiAlH₄ (stronger, anhydrous conditions).

- Substitution: Introduce substituents via alkyl halides or acyl chlorides.

- Key Considerations: Protect the hydroxyl group during oxidation steps to avoid side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify hydroxyl (δ 1–5 ppm, broad) and ester (δ 4.1–4.3 ppm for –OCH₂CH₃) protons. Coupling constants reveal stereochemistry.

- ¹³C NMR: Confirm ester carbonyl (δ 165–175 ppm) and quaternary carbons.

- IR Spectroscopy: Detect O–H (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry: Determine molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve absolute configuration and crystal packing if single crystals are obtained .

Q. How can researchers optimize substitution reactions at the cyclohexane ring?

Methodological Answer:

- Nucleophilic Substitution: Use alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) for SN2 reactions.

- Acyl Substitution: React with amines (e.g., NH₃) to form amides; monitor pH to avoid hydrolysis.

- Steric Considerations: The 1-methyl group may hinder axial attacks; prioritize equatorial substitution pathways.

- Validation: Compare yields and regioselectivity under varying temperatures (25–80°C) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from NMR data be resolved?

Methodological Answer:

- NOE Experiments: Perform 2D NOESY to identify spatial proximity of protons (e.g., axial vs. equatorial substituents).

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental ¹H NMR data.

- X-ray Crystallography: Definitive method for absolute configuration; refine structures using programs like SHELXL .

Q. How does the hydroxyl group influence reactivity in oxidation reactions?

Methodological Answer:

- Protection Strategies: Protect the hydroxyl group as a silyl ether (e.g., TBSCl) or acetate before oxidation to prevent over-oxidation.

- Selective Oxidation: Use TEMPO/NaOCl for controlled oxidation of alcohols to ketones without affecting the ester group.

- Side Reactions: Monitor for decarboxylation or ring-opening under strong acidic conditions (e.g., CrO₃/H₂SO₄) .

Q. How to design experiments to study enzyme interactions with this compound?

Methodological Answer:

- Binding Assays:

- Fluorescence Quenching: Titrate the compound into enzyme solutions (e.g., cytochrome P450) and measure fluorescence emission changes.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- Structural Insights: Perform molecular docking (AutoDock Vina) to predict binding poses, focusing on hydrogen bonding with the hydroxyl group.

- Biological Validation: Use site-directed mutagenesis to confirm critical residues in the enzyme active site .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported reaction yields for similar cyclohexane derivatives?

Methodological Answer:

- Variable Screening: Systematically test solvent polarity (e.g., THF vs. DCM), temperature (0°C vs. reflux), and catalyst loading.

- Byproduct Analysis: Use GC-MS or LC-MS to identify side products (e.g., elimination products from dehydration).

- Reaction Monitoring: Employ in-situ IR or Raman spectroscopy to track intermediate formation .

Q. What advanced techniques differentiate conformational isomers of this compound?

Methodological Answer:

- Dynamic NMR: Observe coalescence of signals at varying temperatures to determine ring-flipping energy barriers.

- X-ray Crystallography: Measure puckering parameters (Q, θ, φ) to distinguish chair, boat, or envelope conformations (e.g., Cremer-Pople analysis).

- Comparative Studies: Contrast with methyl 4-formylcyclohexanecarboxylate derivatives, where substituents stabilize specific conformers .

Tables for Critical Data Comparison

Q. Table 1: Comparison of Oxidation Reagents for Cyclohexanol Derivatives

| Reagent | Conditions | Product | Yield (%) | Side Reactions | Reference |

|---|---|---|---|---|---|

| KMnO₄/H⁺ | H₂O, 0°C | Ketone | 65 | Over-oxidation to acid | |

| CrO₃/H₂SO₄ | Acetone, 25°C | Ketone | 78 | Ester hydrolysis | |

| TEMPO/NaOCl | CH₂Cl₂, 25°C | Ketone | 92 | Minimal |

Q. Table 2: Key Crystallographic Parameters for Cyclohexane Derivatives

| Compound | Conformation | Puckering Parameters (Å, °) | Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Half-chair | Q = 0.477, θ = 50.6 | 76.4 (aryl rings) | |

| Methyl 4-formylcyclohexanecarboxylate | Envelope | Q = 0.579, θ = 112 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.